molecular formula C10H11NO6 B14477987 Methyl 3,4-dimethoxy-2-nitrobenzoate CAS No. 71750-43-1

Methyl 3,4-dimethoxy-2-nitrobenzoate

Cat. No.: B14477987
CAS No.: 71750-43-1
M. Wt: 241.20 g/mol
InChI Key: ZGIUTJWCSIHWGS-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxy-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO6. It is a derivative of benzoic acid, featuring methoxy groups at the 3 and 4 positions and a nitro group at the 2 position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dimethoxy-2-nitrobenzoate can be synthesized through the nitration of methyl 3,4-dimethoxybenzoate. The nitration process typically involves the use of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Methyl 3,4-dimethoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-Dimethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3,4-dimethoxy-2-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the modification of biological molecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4-dimethoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy groups can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate
  • Methyl 3,4-dimethoxy-5-nitrobenzoate

Uniqueness

Methyl 3,4-dimethoxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The presence of methoxy groups at the 3 and 4 positions and a nitro group at the 2 position allows for selective reactions that are not possible with other similar compounds.

Properties

CAS No.

71750-43-1

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 3,4-dimethoxy-2-nitrobenzoate

InChI

InChI=1S/C10H11NO6/c1-15-7-5-4-6(10(12)17-3)8(11(13)14)9(7)16-2/h4-5H,1-3H3

InChI Key

ZGIUTJWCSIHWGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

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